(3-Fluoro-4-iodophenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-iodophenyl)(piperidin-1-yl)methanone is an organic compound that features a fluorine and iodine-substituted phenyl ring attached to a piperidinyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-iodophenyl)(piperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-iodoaniline and piperidine.
Formation of Intermediate: The 3-fluoro-4-iodoaniline undergoes acylation with a suitable acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with piperidine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-iodophenyl)(piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The phenyl ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(3-Fluoro-4-iodophenyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of fluorinated and iodinated aromatic compounds with biological targets.
Materials Science: It is employed in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-iodophenyl)(piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and specificity, affecting the biological pathways it modulates. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-chlorophenyl)(piperidin-1-yl)methanone
- (3-Fluoro-4-bromophenyl)(piperidin-1-yl)methanone
- (3-Fluoro-4-methylphenyl)(piperidin-1-yl)methanone
Uniqueness
(3-Fluoro-4-iodophenyl)(piperidin-1-yl)methanone is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets compared to similar compounds with different halogen substitutions.
Properties
IUPAC Name |
(3-fluoro-4-iodophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FINO/c13-10-8-9(4-5-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQWXYHNRSYGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.